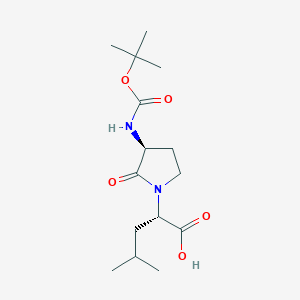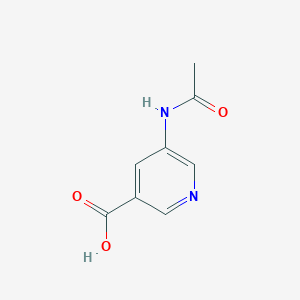
2-Amino-5-bromo-4-phenylpyrimidine
Overview
Description
2-Amino-5-bromo-4-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
2-Amino-5-bromo-4-phenylpyrimidine has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major health issues in many parts of the world.
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, influence these activities .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . By inhibiting these organisms, the compound disrupts the pathways, leading to downstream effects that include the prevention of the diseases caused by these organisms.
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . These properties could impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The result of the action of this compound is the inhibition of the organisms responsible for sleeping sickness and malaria . This leads to molecular and cellular effects that include the prevention of these diseases.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the nitrogen atoms in the pyrimidine ring and the amino acid residues in the proteins .
Cellular Effects
Some pyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of a compound can vary with different dosages .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the localization or accumulation of a compound can be affected by its interactions with transporters or binding proteins .
Subcellular Localization
It is known that the targeting signals or post-translational modifications of a compound can direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-phenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-phenylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and phenyl groups.
Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to introduce additional substituents.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Ammonia (NH3) or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts (Pd/C) and bases such as potassium carbonate (K2CO3).
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amino and phenyl groups.
Coupling Products: Biaryl and other coupled products with extended conjugation.
Scientific Research Applications
2-Amino-5-bromo-4-phenylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylpyrimidine: Lacks the bromine substitution, resulting in different chemical properties and reactivity.
2-Amino-5-bromo-4-methylpyridine: Similar structure but with a methyl group instead of a phenyl group, leading to different applications and biological activity.
Uniqueness
2-Amino-5-bromo-4-phenylpyrimidine is unique due to its specific substitutions, which confer distinct chemical properties and potential applications. The presence of both bromine and phenyl groups enhances its versatility in chemical synthesis and its potential as a bioactive compound.
Properties
IUPAC Name |
5-bromo-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUHHAQAUXBQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463069 | |
| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85658-55-5 | |
| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
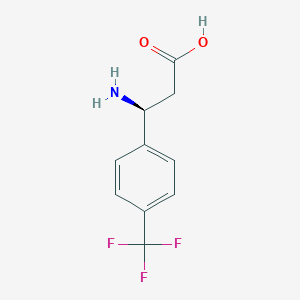

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

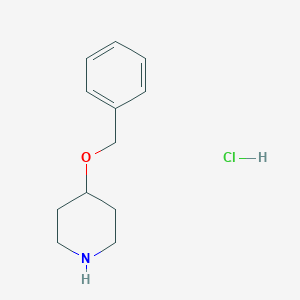
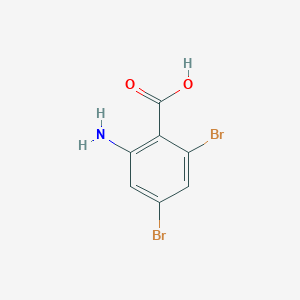

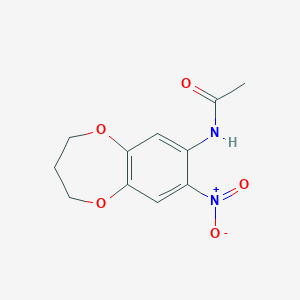
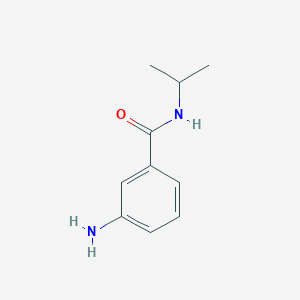


![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
